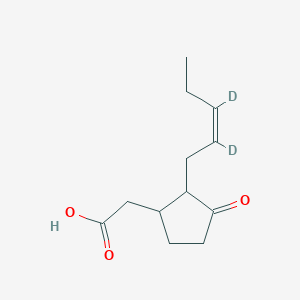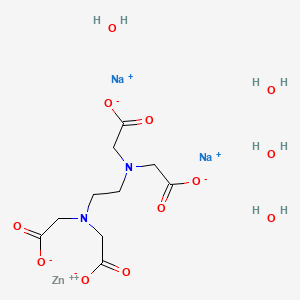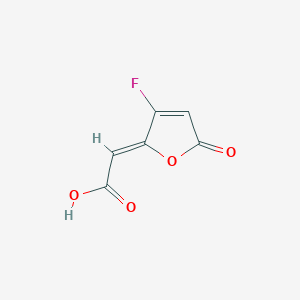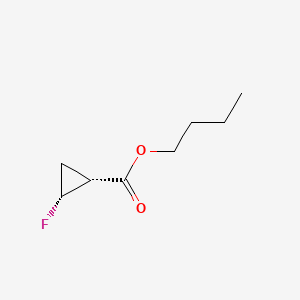
Rituximab
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rituximab is a chimeric monoclonal antibody (mAb) that has been used in the treatment of a variety of autoimmune disorders, including rheumatoid arthritis, systemic lupus erythematosus, and non-Hodgkin's lymphoma. It is a type of immunotherapy that works by targeting and depleting B cells, which are white blood cells that play a role in the body's immune response. This compound has shown promise in clinical trials and is now approved for use in the United States.
Wissenschaftliche Forschungsanwendungen
Onkologie
Rituximab ist ein chimäres Maus/Mensch-monoklonaler Antikörper (mAb) mit Bindungsspezifität für CD20 {svg_1}. Es war der erste therapeutische Antikörper, der für Krebspatienten zugelassen wurde, und war fast ein Jahrzehnt lang das meistverkaufte Krebsmedikament {svg_2}. Es hat die Ergebnisse bei allen B-Zell-Malignomen verbessert, einschließlich des diffusen großzelligen B-Zell-Lymphoms, des follikulären Lymphoms und der chronisch-lymphatischen Leukämie {svg_3}.
Immunvermittelte Erkrankungen
this compound hat Sicherheit und Wirksamkeit für die Behandlung verschiedener immunvermittelter Erkrankungen gezeigt {svg_4}. Dazu gehören erworbenes Angioödem mit C1-Inhibitor-Mangel, ANCA-assoziierte Vaskulitis, Autoimmunhämolytische Anämie, Morbus Behçet, bullöser Pemphigoid, Morbus Castleman, Kryoglobulinämie, Goodpasture-Syndrom, IgG4-assoziierte Erkrankung, Immunthrombozytopenie, juvenile idiopathische Arthritis, schubförmig-remittierende Multiple Sklerose, Myasthenia gravis, nephrotisches Syndrom, Neuromyelitis optica, Pemphigus, rheumatoide Arthritis, Spondyloarthropathie und systemischer Sklerose {svg_5}.
Myelom
Neben den relativ häufigen B-Zell-Lymphomen wurde this compound auch in der Behandlung des Myeloms getestet {svg_6}.
Waldenström-Makroglobulinämie
this compound wurde in der Behandlung der Waldenström-Makroglobulinämie eingesetzt {svg_7}.
Haarzellleukämie
this compound wurde in der Behandlung der Haarzellleukämie getestet {svg_8}.
Non-Hodgkin-Lymphom (NHL)
In der Onkologie ist seine Wirksamkeit bei der Behandlung von B-Zell-Malignomen, wie z. B. dem Non-Hodgkin-Lymphom (NHL), gut dokumentiert {svg_9}.
Chronisch-lymphatische Leukämie (CLL)
this compound hat sich bei der Behandlung der Chronisch-lymphatischen Leukämie (CLL) als wirksam erwiesen {svg_10}.
Wirkmechanismus
Target of Action
Rituximab is a genetically engineered chimeric murine/human monoclonal antibody . It is directed against the CD20 antigen , which is found on the surface of normal and malignant B lymphocytes . The CD20 antigen is expressed on most B cells during development from pre-B cells to mature B cells .
Mode of Action
This compound binds to the CD20 antigen on B cells, triggering cell death . It is thought to act primarily by depleting CD20-positive B cells . The antibody-dependent mechanisms contributing to this compound-mediated B-cell depletion include antibody-dependent cellular cytotoxicity (ADCC), complement-mediated cytotoxicity (CMC), and apoptosis .
Biochemical Pathways
The binding of this compound to CD20 triggers a series of biochemical pathways that lead to B-cell depletion. In particular, the activation of the complement system leads to the formation of a membrane attack complex (MAC), which kills the target . Additionally, this compound induces cell death through ADCC and CMC .
Pharmacokinetics
The pharmacokinetics of this compound can be influenced by several factors, including body weight, gender, and antigen-related factors . In patients with high levels of non-selective proteinuria, the pharmacokinetics of this compound is profoundly altered . The clearance and volume of distribution of this compound can also be affected by clinical variables such as proteinuria, anti-drug antibodies, and other factors .
Result of Action
The primary result of this compound action is the elimination of B cells, including the cancerous ones, from the body . This allows a new population of healthy B cells to develop from lymphoid stem cells . This compound has demonstrated an impressive efficacy and safety profile, improving outcomes in all B-cell malignancies, including diffuse large B-cell lymphoma, follicular lymphoma, and chronic lymphocytic leukemia .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. Polymorphisms in Fc gamma receptor and complement protein genes have been implicated as potential predictors of differential response to this compound . The lack of companion biomarkers beyond CD20 itself has made it difficult to predict which patients will respond to any given anti-CD20 antibody . The advent of biosimilars and alternative anti-CD20 antibodies will likely lead to dramatic changes in how we use CD20 antibodies .
Safety and Hazards
Rituximab can cause serious side effects that can lead to death, including fatal infusion-related reactions, severe mucocutaneous reactions, hepatitis B virus reactivation, and progressive multifocal leukoencephalopathy . It is unclear if use during pregnancy is safe for the developing fetus or newborn baby .
Zukünftige Richtungen
T-cell redirecting therapies for B-cell non-Hodgkin lymphoma have shown promising results, with rituximab playing a significant role . The recent worldwide COVID-19 emergency and the possible increased risk of infection with this class of drugs have shed light on the use of this compound as an alternative treatment option for MS management .
Biochemische Analyse
Biochemical Properties
Rituximab targets a protein called CD20 . CD20 is found on white blood cells called B cells . This compound works by attaching itself to all the CD20 proteins it finds . Then, the cells of the immune system pick out the marked cells and kill them .
Cellular Effects
This compound has a profound effect on B cells. It destroys both abnormal and normal B cells . Once treatment is over, the body can replace the normal B cells . The biologic effects of this compound include inhibition of cell survival and proliferation, induction of apoptosis and macroautophagy, and sensitization to chemotherapeutic drugs and radiation .
Molecular Mechanism
This compound kills B cells by multiple mechanisms of action, including complement-dependent cytotoxicity and antibody-dependent cellular cytotoxicity, which are immune-mediated mechanisms, as well as by direct effects on cell signaling pathways and cell membranes following CD20 binding .
Temporal Effects in Laboratory Settings
The first infusion of this compound should be initiated at 50mg/hour and if tolerated the rate can be increased by 50mg/hour every 30 minutes to a maximum of 400mg/hour . Subsequent infusions should be initiated at 100 mg/hour and if tolerated increased by 100mg/hour increments every 30 minutes to a maximum of 400 mg/hour .
Dosage Effects in Animal Models
In animal models, this compound concentrations were inversely correlated with tumor burden; mice with low tumor burden had high this compound concentrations . Furthermore, this compound exposure influenced response and survival . Finally, using a pharmacokinetic-pharmacodynamic model, it was demonstrated that tumor burden significantly influenced this compound efficacy .
Metabolic Pathways
For instance, a study found that patients who responded to this compound had different metabolic profiles compared to those who did not respond, suggesting that this compound may influence metabolic pathways in B cells .
Transport and Distribution
This compound is administered intravenously, allowing it to be distributed throughout the body via the bloodstream . It targets and binds to the CD20 protein on B cells, both in the blood and in tissues where these cells are found .
Subcellular Localization
This compound binds to the CD20 protein, which is located on the cell membrane of B cells . This causes a polarization of B cells, involving a reorganization of CD20, intercellular adhesion molecule 1, and moesin, and orientation of the microtubule organizing center . This polarization of B cells induced by this compound augments its therapeutic role in triggering NK-cell–mediated antibody-dependent cellular cytotoxicity .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Rituximab involves the production of two separate monoclonal antibodies, which are then combined to form the final product. The first antibody is produced using hybridoma technology, while the second is produced using recombinant DNA technology. The two antibodies are then combined to form Rituximab.", "Starting Materials": [ "Mouse B cells", "Myeloma cells", "Human IgG1 antibody", "Human kappa light chain antibody", "CHO cells", "Plasmids containing the genes for the human IgG1 and kappa light chain antibodies" ], "Reaction": [ "Mouse B cells are fused with myeloma cells to create hybridoma cells", "Hybridoma cells are screened to identify those that produce the desired antibody", "The identified hybridoma cells are cultured to produce large quantities of the desired antibody", "The human IgG1 and kappa light chain genes are inserted into CHO cells using recombinant DNA technology", "The CHO cells are cultured to produce large quantities of the desired antibody", "The two antibodies are combined to form Rituximab" ] } | |
CAS-Nummer |
174722-31-7 |
Molekularformel |
C6416H9874N1688O1987S44 |
Molekulargewicht |
Unspecified |
Synonyme |
Retuxin; Rituxan; Mabthera; Mab thera; Hsdb 7455; Unii-4F4X42syq6; Immunoglobulin G1; Rituximab (anti-CD20); Ig gamma-1 chain C region; Rituximab - 10mg/ml solution |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl-](/img/structure/B1143194.png)


![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-](/img/structure/B1143199.png)



